
(1-(2-Bromophenyl)-1H-tetrazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: is a chemical compound that features a bromophenyl group attached to a tetrazole ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine typically involves the reaction of 2-bromobenzylamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) for 24 hours under an inert atmosphere .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The industrial process is designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets under ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell wall synthesis or interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: can be compared with other similar compounds such as:
2-Bromobenzylamine: Shares the bromophenyl group but lacks the tetrazole ring, making it less versatile in certain applications.
N-Benzyl-1-(2-bromophenyl)methanamine: Contains an additional benzyl group, which may alter its reactivity and biological activity.
The uniqueness of [1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine lies in its combination of the bromophenyl and tetrazole groups, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8BrN5 |
|---|---|
Poids moléculaire |
254.09 g/mol |
Nom IUPAC |
[1-(2-bromophenyl)tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C8H8BrN5/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14/h1-4H,5,10H2 |
Clé InChI |
UJWMTZPQHQIWKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C(=NN=N2)CN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13482357.png)

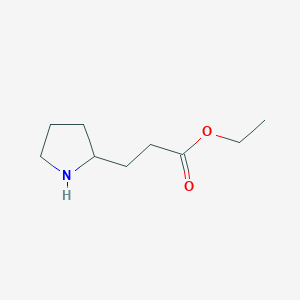
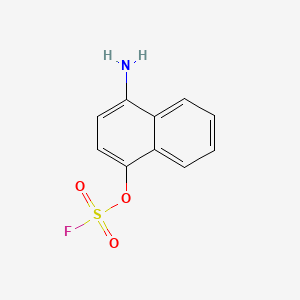
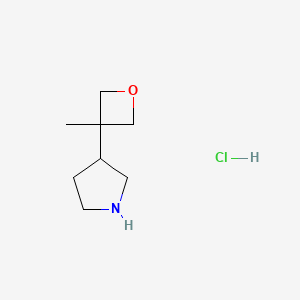


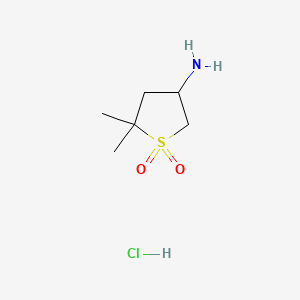
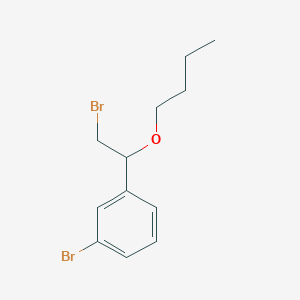
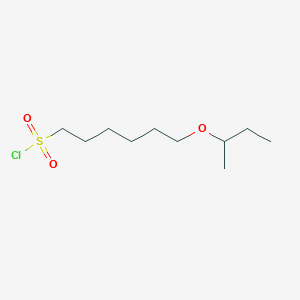

![tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate](/img/structure/B13482424.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide](/img/structure/B13482431.png)
